molecular formula C6H2ClF2NO2 B1592152 1-Chloro-2,4-difluoro-3-nitrobenzene CAS No. 1151767-58-6

1-Chloro-2,4-difluoro-3-nitrobenzene

Cat. No. B1592152
M. Wt: 193.53 g/mol
InChI Key: OHPIHTQPKGZTFB-UHFFFAOYSA-N
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Description

1-Chloro-2,4-difluoro-5-nitrobenzene is a chemical compound synthesized from diethyl malonate and chlorine . It is used in the synthesis of other organic compounds, such as 2,4-dichloro-5 nitrobenzene, which is used to produce dyes . It was also used in the preparation of series of benzonorbornadienes and difluoroarenes .


Synthesis Analysis

The synthesis of similar halogenated nitrobenzene derivatives often involves nucleophilic substitution reactions, nitration, and halogenation steps. For instance, the synthesis of related compounds has been achieved through the fluorination of disulfides and perfluoroalkylation.


Molecular Structure Analysis

The molecular structure of halogenated nitrobenzenes can be studied using techniques such as gas-phase electron diffraction and X-ray crystallography. These methods have revealed that the benzene ring in these molecules deviates slightly from perfect symmetry due to the presence of substituents, which can influence the bond angles and lengths within the molecule.


Chemical Reactions Analysis

Compounds like 1-Chloro-2,4-difluoro-5-nitrobenzene are reactive towards nucleophilic substitution due to the activation of the halogen substituent by the electron-withdrawing nitro group. This reactivity is further enhanced by the presence of fluorine atoms, which are strong electron-withdrawing groups.


Physical And Chemical Properties Analysis

1-Chloro-2,4-difluoro-3-nitrobenzene has a molecular weight of 193.54, a density of 1.6±0.1 g/cm3, and a boiling point of 247.6±35.0 °C at 760 mmHg . It is a liquid with a yellow color .

Scientific Research Applications

  • Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid

    • Application Summary : 1-Chloro-2,4-difluoro-3-nitrobenzene is used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a valuable intermediate for the synthesis of medicines, including antibacterials .
    • Method of Application : The synthesis involves a reaction sequence of nitration, selective reduction, diazotisation, and chlorination .
    • Results : The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 1-Chloro-2,4-difluoro-3-nitrobenzene was achieved in good yield .
  • Preparation of Xanthones and Acridones

    • Application Summary : 1-Chloro-2,4-difluoro-3-nitrobenzene is used in the preparation of xanthones and acridones .
  • Preparation of Benzonorbornadienes

    • Application Summary : 1-Chloro-2,4-difluoro-3-nitrobenzene is used in the preparation of a series of benzonorbornadienes .
  • Preparation of Difluoroarenes

    • Application Summary : 1-Chloro-2,4-difluoro-3-nitrobenzene is also used in the preparation of difluoroarenes .

Safety And Hazards

This compound is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause an allergic skin reaction . In case of inhalation, it is advised to remove to fresh air and seek medical attention if symptoms persist .

properties

IUPAC Name

1-chloro-2,4-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPIHTQPKGZTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612566
Record name 1-Chloro-2,4-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,4-difluoro-3-nitrobenzene

CAS RN

1151767-58-6
Record name 1-Chloro-2,4-difluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-2,4-difluoro-3-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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